molecular formula C22H23N3O4S B3455314 2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3455314
M. Wt: 425.5 g/mol
InChI Key: GGVOYBFRCISHRE-UHFFFAOYSA-N
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Description

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes functional groups such as methoxy, sulfonyl, and pyridinyl, which may contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Formation of the sulfonyl intermediate: This step may involve the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling with pyridinylmethyl acetamide: The final step may involve coupling the sulfonyl intermediate with pyridinylmethyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may yield a thiol derivative.

Scientific Research Applications

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific biological or chemical target. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interacting with nucleic acids: Modulating gene expression or protein synthesis.

    Altering cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)sulfonylaniline: Similar structure but lacks the pyridinylmethyl acetamide moiety.

    N-(4-methylphenyl)sulfonylaniline: Similar structure but lacks the methoxy and pyridinylmethyl groups.

    N-(pyridin-4-ylmethyl)acetamide: Similar structure but lacks the sulfonylanilino moiety.

Uniqueness

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-3-9-21(10-4-17)30(27,28)25(19-5-7-20(29-2)8-6-19)16-22(26)24-15-18-11-13-23-14-12-18/h3-14H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVOYBFRCISHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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